3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine - 895642-66-7

3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine

Catalog Number: EVT-3007456
CAS Number: 895642-66-7
Molecular Formula: C22H18N2O3S
Molecular Weight: 390.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Compound Description: This compound was synthesized as part of a study exploring the kinase inhibitor potential of 4-anilinoquinolines. [] The difluoromethyl group was incorporated for its versatility and the molecule's crystal structure was analyzed. []

Relevance: This compound shares the core quinoline scaffold and 4-anilino substitution with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] They both belong to the 4-anilinoquinoline class of potential kinase inhibitors, highlighting the structural similarities crucial for this activity. []

3-(2-Chloroquinolin-3-yl)-1-(4-hydroxyphenyl)propenone

Compound Description: This quinoline-containing chalcone was investigated for its anti-microtubular activity in Vero cells. [] The study revealed that it displayed potent anti-microtubular activity, with an effective concentration of 15.625 µg/ml. []

Relevance: Though lacking the sulfonyl group, this compound shares the quinoline core with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The presence of a substituted aromatic ring at the 3-position of the quinoline is a common feature in both, suggesting a potential role in their respective biological activities. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides synthesized and characterized through X-ray crystallography. [] These molecules are being studied for their potential as antitumor agents and cell cycle inhibitors. []

Relevance: While based on an indole rather than a quinoline core, this compound highlights the relevance of the phenylsulfonyl moiety present in 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The shared sulfonamide group suggests potential similarities in their chemical properties and interactions with biological targets. []

4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833)

Compound Description: This 4-phenyl-2-naphthoic acid derivative acts as a potent, competitive P2Y14 receptor antagonist. [] It was shown to reduce airway eosinophilia in an asthma model and reverse chronic neuropathic pain in mice. []

Relevance: Although structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, the inclusion of MRS4833 emphasizes the importance of exploring diverse aromatic ring systems and their substitutions when developing compounds with specific biological activities. [] The study of MRS4833 underscores the significance of optimizing specific structural features for receptor binding and activity. []

Substituted 2-aryl-4-[[2-(dimethylamino)ethyl]amino]quinolines

Compound Description: This series of compounds was synthesized and evaluated for their antagonistic activity against immunostimulatory CpG-containing oligodeoxynucleotides. [] The study found that diverse 2-aryl and 4-amino substitutions significantly influenced their activity, with EC50 values ranging from 35 to 550 nM. []

Relevance: This class of compounds directly exemplifies the importance of substitutions on the quinoline core for biological activity, a feature also present in 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The exploration of different 2-aryl groups and the [2-(dimethylamino)ethyl]amino side chain in these analogues provides insights into potential modifications that can influence activity. []

N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives

Compound Description: This series of pyrazole-based imino naphthyl derivatives were synthesized and evaluated for their antibacterial, antifungal, and antituberculosis activities. [] The compounds showed moderate to good biological activities. []

Relevance: While not containing a quinoline core, this series highlights the relevance of incorporating substituted aromatic rings and heterocyclic moieties in drug design. [] Their diverse biological activities emphasize the importance of exploring a range of pharmacophores for potential therapeutic applications, similar to the strategy behind investigating 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. []

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines

Compound Description: These derivatives were designed based on structurally related (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines and evaluated for their antiviral activity against a panel of RNA and DNA viruses. [] These compounds showed marked improvements in potency and selectivity against specific viruses compared to reference inhibitors. []

Relevance: Although based on a pyrazole rather than a quinoline core, this class shares the crucial phenylsulfonyl moiety with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The success of these compounds as antiviral agents highlights the potential of the sulfonyl group in interacting with biological targets and influencing activity. []

(Z)-6-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-ylamino)methylene-2-methoxy-4-(E)-(3-(trifluoromethyl)phenyl)diazenylcyclohexa-2,4-dienone

Compound Description: This compound is a diazene derivative whose crystal structure has been studied to understand its tautomeric form and configuration. []

Relevance: While structurally dissimilar to 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, this compound highlights the significance of understanding the structural features and configuration of molecules, particularly in relation to their biological activity. [] The use of X-ray crystallography emphasizes the value of structural data in medicinal chemistry research. []

Substituted (quinolin-2-yl-methoxy)phenylacetic acid derivatives

Compound Description: These compounds are designed as lipoxygenase inhibitors, potentially useful for treating inflammatory diseases like asthma, rheumatism, and skin diseases. [, ] The studies focused on various substitutions on the phenyl and quinoline rings to optimize the inhibitory activity. [, ]

Relevance: This class shares the quinoline core with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, demonstrating the versatility of this scaffold for targeting different enzymes and biological processes. [, ] The focus on optimizing substitutions for lipoxygenase inhibition provides valuable insights for exploring structure-activity relationships in related quinoline-based compounds. [, ]

2-[[4-[[2-(1H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline (RG 12525)

Compound Description: This quinoline derivative was developed as a peroxisomal proliferation-activated receptor γ agonist for treating type II diabetes. [] The study investigated its metabolism and identified its N2-glucuronide conjugate as the predominant metabolite in humans. []

Relevance: This compound shares the core quinoline scaffold with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine and exemplifies the successful application of quinoline-based compounds in medicinal chemistry. [] The investigation of its metabolic profile emphasizes the importance of understanding drug metabolism for optimizing drug efficacy and safety. []

N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)

Compound Description: This compound was identified as a potential EHMT2 inhibitor through virtual screening and in silico docking studies. [] Further investigations using molecular dynamics simulations suggested TP1 as a promising candidate for managing β-thalassemia. []

Relevance: While structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, the inclusion of TP1 highlights the power of computational methods like virtual screening and molecular docking in drug discovery. [] This approach, used to identify TP1, could also be applied to identify novel derivatives or analogues of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine with enhanced biological activity. []

Trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring

Compound Description: A series of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring were synthesized as part of a study focusing on developing novel compounds with diverse biological activities. [] The triazole core is known to contribute to various biological activities, and these derivatives represent potential leads for drug development. []

Relevance: While not directly related to the quinoline core of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, these compounds highlight the importance of exploring diverse heterocyclic systems in drug discovery. [] The synthesis of these pyrrolidine-triazole derivatives underscores the importance of systematically modifying core structures and exploring different substitutions for optimizing biological activity. []

Oxa-azetidin-1-yl quinoline 3-carbaldehide derivatives

Compound Description: This series of compounds, incorporating a β-lactam moiety, were synthesized and evaluated for their antimicrobial activity. [] The study aimed to leverage the unique chemotherapeutic properties of β-lactams and explore their potential in developing new antimicrobial agents. []

Relevance: These derivatives share the quinoline core with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, demonstrating the versatility of this scaffold for different biological applications. [] The incorporation of the β-lactam ring highlights the potential for hybridizing different pharmacophores to create novel compounds with unique biological properties. []

Coumarin‐Based Derivatives

Compound Description: This series of coumarin-based derivatives was designed to develop multi-target directed ligands for treating Alzheimer's disease. [] By modifying the coumarin substitution pattern, the researchers identified compounds exhibiting dual acetylcholinesterase/butyrylcholinesterase inhibitory activity, Aβ42 self‐aggregation inhibitory activity, and neuroprotective behavior. []

Relevance: While not directly related to the quinoline core of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, these compounds highlight the multi-target directed ligand approach in drug design, a strategy that could be applied to explore the therapeutic potential of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine and its derivatives. [] The study emphasizes the importance of exploring different pharmacophores and optimizing their structural features to target multiple pathways associated with complex diseases. []

2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] Benzoic Acid Methyl Ester

Compound Description: This compound was synthesized and characterized through X-ray crystallography to study its structural features and hydrogen bonding patterns. [] Although its biological activity has not been reported, its structure provides insights into the potential interactions of similar sulfonyl-containing compounds. []

Relevance: Despite the different core structures, this compound shares the sulfonyl group with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The detailed structural analysis of this compound, including its hydrogen bonding interactions, can offer valuable information for understanding the potential binding modes and interactions of the sulfonyl moiety in 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. []

4-Aminoquinazoline Derivatives

Compound Description: This series of 4-aminoquinazoline derivatives were synthesized and tested for their anti-tumor activities against the Bcap-37 cell line. [] Several derivatives exhibited promising activity, suggesting their potential for further development as anti-cancer agents. []

Relevance: Though lacking the phenylsulfonyl group, these compounds share the core quinazoline scaffold with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The quinazoline ring system is closely related to the quinoline core, suggesting potential similarities in their chemical properties and biological activities. [] The anti-tumor activities observed in these 4-aminoquinazoline derivatives highlight the therapeutic potential of related heterocyclic compounds. []

N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine (13t) and 6-(4-(morpholinosulfonyl)phenyl)-N-(pyrimidin-4-yl)quinolin-4-amine (13j)

Compound Description: These quinoline derivatives were designed and synthesized as part of a library of antiparasitic agents targeting multiple protozoan parasites. [] Compound 13t showed promising inhibitory activity against Leishmania major proliferation, while 13j demonstrated potent inhibition of Trypanosoma brucei proliferation. []

Relevance: These compounds share the core quinoline scaffold and a sulfonyl group with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, highlighting the potential for designing antiparasitic agents based on similar structural features. [] Their success as inhibitors of L. major and T. brucei growth suggests that modifications to the substituents on the phenyl and quinoline rings can significantly impact antiparasitic activity. []

[η2-4-allyl-2-methoxy-1-(propoxycarbonylmethoxy)benzene]-trans-dichlorido(quinoline-κN)platinum(II) (2) and related Platinum(II) complexes (3-6)

Compound Description: This series of platinum(II) complexes containing eugenol and quinoline derivatives were synthesized and characterized. [] They exhibited excellent in vitro cytotoxicity against KB, LU, Hep-G2, and MCF-7 cancer cell lines, with complexes 4 and 5 showing the highest potency. []

Relevance: Although structurally dissimilar to 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine due to the presence of the platinum(II) center and the eugenol ligand, these compounds highlight the versatility of the quinoline scaffold in developing metal-based anticancer agents. [] The potent cytotoxic activity observed in these complexes underscores the potential of quinoline derivatives in this field. []

N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040), N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041) and [4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

Compound Description: These compounds were identified as allosteric modulators of the dopamine transporter (DAT). [] They partially inhibited dopamine uptake and demonstrated varying effects on the dissociation rate of radioligands from the transporter. []

Relevance: While based on a quinazoline core rather than a quinoline, these compounds highlight the potential for modulating transporter activity with similar heterocyclic scaffolds. [] The identification of allosteric modulators of DAT opens new avenues for developing therapeutics targeting neurotransmitter uptake, which may be relevant for understanding the potential effects of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine on similar biological targets. []

3-(adamantan-1-yl)-4-methoxy-N-(4-(trifluoromethyl) phenyl) aniline (AMTA)

Compound Description: This adamantanyl-tethered-biphenyl amine (ATBA) exhibited activity as an estrogen receptor alpha (ERα) modulating ligand. [] It showed promising inhibitory activity in ERα competitor assays and reduced cell viability in ER-positive mammary carcinoma cells. []

Relevance: While structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, AMTA highlights the importance of exploring different chemical scaffolds for modulating specific receptor activities. [] The success of this compound as an ERα modulator emphasizes the potential for developing novel therapeutics targeting hormone receptors. []

N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b][1,3]thiazole-7-amine (6t)

Compound Description: This pyrazolo[5,1-b]thiazole derivative was developed as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [] It showed high affinity and functional antagonism for the human CRF1 receptor and exhibited anxiolytic activity in mice. []

Relevance: Though structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, compound 6t emphasizes the importance of exploring diverse heterocyclic systems in developing selective receptor antagonists. [] Its success as a CRF1 antagonist suggests that modifications to the core structure and substitution patterns can lead to compounds with specific pharmacological profiles. []

cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues

Compound Description: This series of conformationally constrained 3,6-disubstituted piperidine derivatives was designed and synthesized as dopamine transporter (DAT) inhibitors. [] Several compounds exhibited high affinity for DAT, with some enantiomers showing selectivity over the serotonin and norepinephrine transporters. []

Relevance: While lacking the quinoline core, these compounds emphasize the importance of structural constraints and stereochemistry in designing high-affinity transporter inhibitors. [] Their success as DAT inhibitors provides valuable insights for exploring the potential of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine and its derivatives as potential modulators of neurotransmitter transporters. []

N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-3′,6′-bis(pyridin-4-ylmethoxy)spiro[fluorene-9,9′-xanthene]-2,7-diamine (XPP)

Compound Description: This Spiro[fluorene-9,9′-xanthene] (SFX)-based organic hole-transporting material (HTM) was designed and synthesized for use in perovskite solar cells. [] Incorporating covalently linked pyridine derivatives, XPP achieved a high power conversion efficiency (PCE) of 17.2% in planar CH3NH3PbI3-based PVSCs. []

Relevance: While not directly related to 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine in terms of biological activity, XPP demonstrates the broad applicability of designing and synthesizing organic molecules with specific properties for material science applications. [] The study highlights the importance of optimizing molecular structures and incorporating specific functional groups to achieve desired performance characteristics. []

7-methoxy-6-(2-methylpropane-2-sulfonyl)-N-(4-methyl-1H-pyrazol-3-yl)quinolin-4-amine (AS3334034)

Compound Description: This novel quinoline derivative was developed as a receptor-interacting protein kinase 2 (RIP2) inhibitor for potential therapeutic use in chronic kidney disease (CKD). [] Studies in uninephrectomized adriamycin-induced CKD rats showed that AS3334034 significantly reduced proteinuria, glomerulosclerosis, tubulointerstitial fibrosis, and improved renal function. []

Relevance: AS3334034 shares the quinoline core and a sulfonyl group with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, highlighting the therapeutic potential of quinoline-based compounds with sulfonyl moieties. [] The success of AS3334034 in treating CKD emphasizes the importance of exploring structure-activity relationships within this class of compounds to identify lead candidates for different disease indications. []

3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one

Compound Description: This thienopyrimidine derivative was synthesized and evaluated for its antidiabetic activity. [] The study demonstrated its protective properties against diabetes by reducing blood glucose, insulin, and lipid levels, suggesting its potential as a therapeutic agent for correcting insulin resistance. []

Relevance: Though structurally different from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine due to the thienopyrimidine core, this compound highlights the exploration of diverse heterocyclic systems in drug discovery. [] The antidiabetic activity observed emphasizes the potential of targeting specific metabolic pathways with appropriately designed heterocyclic molecules. []

Properties

CAS Number

895642-66-7

Product Name

3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine

Molecular Formula

C22H18N2O3S

Molecular Weight

390.46

InChI

InChI=1S/C22H18N2O3S/c1-27-17-12-13-20-19(14-17)22(24-16-8-4-2-5-9-16)21(15-23-20)28(25,26)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)

InChI Key

VPPFSWQDWQYIMN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.